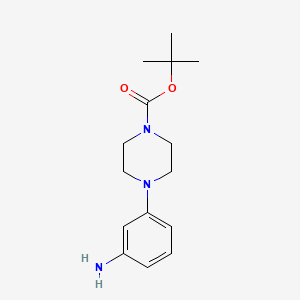
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 . It is also known as Olaparib Impurity 7, an impurity of Olaparib .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is characterized by its InChI code: 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 . The molecular weight of the compound is 277.37 .Chemical Reactions Analysis
The specific chemical reactions involving Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate are not available in the search results .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Agents
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: has been identified as a potential component in the synthesis of novel NAMPT/PARP1 dual-target inhibitors . These inhibitors are designed to target NAD metabolism, which is crucial for cancer cell survival and growth. In a study, a compound synthesized using tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate exhibited promising inhibitory activities against both NAMPT and PARP1, suggesting its potential as a lead compound for developing anti-breast cancer therapy .
Chemical Synthesis Intermediates
This compound serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have a wide range of applications, including medicinal chemistry and material science .
Material Science
The compound’s derivatives are used as building blocks in material science for creating novel polymers and lipopolymers. These materials can have applications in various fields, including biodegradable materials, drug delivery systems, and responsive surfaces .
Targeted Protein Degradation
A derivative of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, specifically tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, has been used as a semi-flexible linker in PROTAC development. PROTACs are molecules designed to target specific proteins for degradation, which is a promising approach in targeted therapy .
Safety and Handling
The safety profile of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is also an important aspect of its application in research. It is typically stored in a dark place at room temperature and requires careful handling due to its warning hazard statements, which include causing skin irritation and serious eye irritation .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOXUVISUKQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624894 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206879-72-3 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


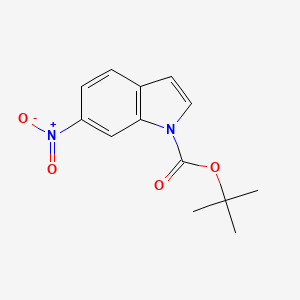
![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)

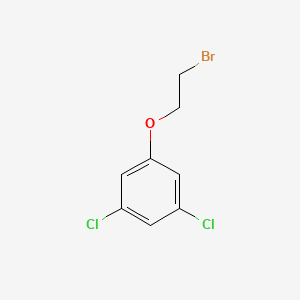
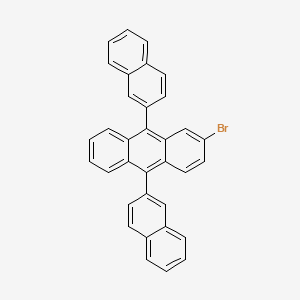
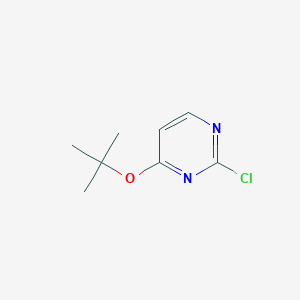


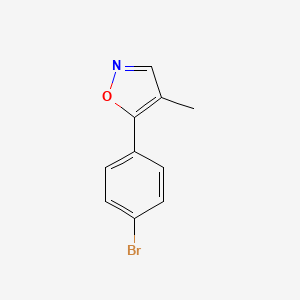
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)


![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)